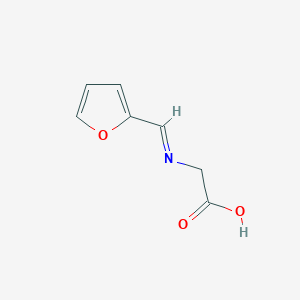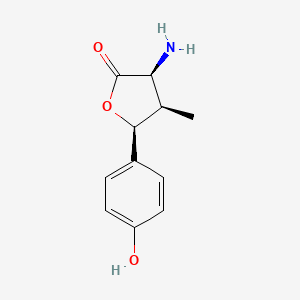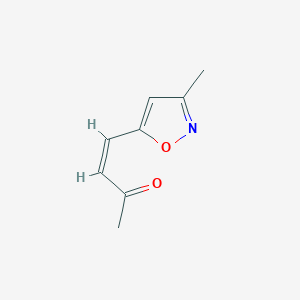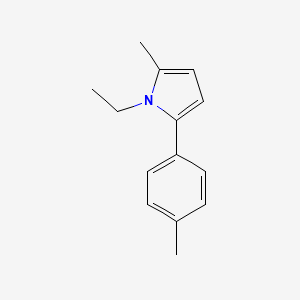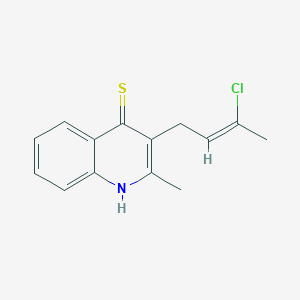
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chlorobutene side chain and a thiol group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol typically involves multiple steps. One common method includes the alkylation of 2-methylquinoline with 3-chlorobut-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thiol group can be introduced through a subsequent thiolation reaction using thiourea or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to minimize by-products and improve the overall purity of the final product .
化学反应分析
Types of Reactions
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the chlorobutene side chain can be reduced to form saturated derivatives.
Substitution: The chlorine atom in the side chain can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine: Similar structure but with an amine group instead of a thiol group.
3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol group.
3-(3-Chlorobut-2-en-1-yl)-2-methylquinoline-4-carboxylic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group in 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol makes it unique compared to its analogs. Thiol groups are known for their strong nucleophilicity and ability to form disulfide bonds, which can significantly impact the compound’s reactivity and biological activity .
属性
分子式 |
C14H14ClNS |
|---|---|
分子量 |
263.8 g/mol |
IUPAC 名称 |
3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C14H14ClNS/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17)/b9-7- |
InChI 键 |
LIPZZGLSBQRWKJ-CLFYSBASSA-N |
手性 SMILES |
CC1=C(C(=S)C2=CC=CC=C2N1)C/C=C(/C)\Cl |
规范 SMILES |
CC1=C(C(=S)C2=CC=CC=C2N1)CC=C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




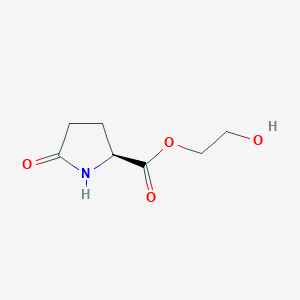
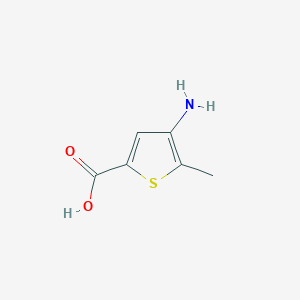
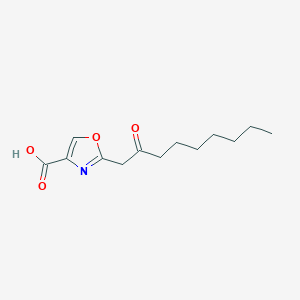
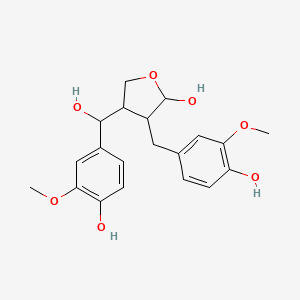
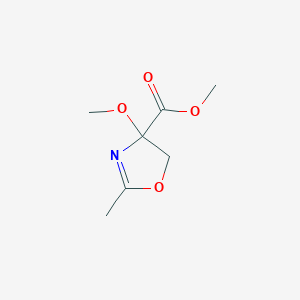
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
